molecular formula C15H19N5O3S B14145923 4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine CAS No. 955314-93-9

4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine

Cat. No.: B14145923
CAS No.: 955314-93-9
M. Wt: 349.4 g/mol
InChI Key: VDLABLNXXJKTTF-UHFFFAOYSA-N
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Description

4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine is a complex organic compound that features a triazole ring, a morpholine ring, and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the triazole derivative.

    Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving diethanolamine and a suitable dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Reduction: Formation of 4-({4-methyl-5-[(3-aminobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the nitro group.

    Enzyme Inhibition: Can act as an inhibitor for certain enzymes due to its structural complexity.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
  • 4-methyl-5-[(3-aminobenzyl)sulfanyl]-4H-1,2,4-triazole
  • 4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)pyridine

Uniqueness

The presence of the morpholine ring in 4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine adds to its structural complexity and potential for diverse applications. The combination of the triazole and morpholine rings with the nitrobenzyl group makes it unique compared to other similar compounds.

Properties

CAS No.

955314-93-9

Molecular Formula

C15H19N5O3S

Molecular Weight

349.4 g/mol

IUPAC Name

4-[[4-methyl-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]morpholine

InChI

InChI=1S/C15H19N5O3S/c1-18-14(10-19-5-7-23-8-6-19)16-17-15(18)24-11-12-3-2-4-13(9-12)20(21)22/h2-4,9H,5-8,10-11H2,1H3

InChI Key

VDLABLNXXJKTTF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])CN3CCOCC3

Origin of Product

United States

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